molecular formula C21H22N2O4 B11137196 3-(3,4-dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide

3-(3,4-dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide

Cat. No.: B11137196
M. Wt: 366.4 g/mol
InChI Key: KUHRGUQZKWSFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide is an organic compound that belongs to the class of amides It features a quinoline ring and a dimethoxyphenyl group, which are connected by a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond between the quinoline derivative and the dimethoxyphenyl derivative using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the quinoline ring or the amide bond, potentially leading to the formation of amines or reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, reduced quinoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide would depend on its specific application. For instance, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-N-(3-quinolyl)propanamide: Lacks the methoxy group on the quinoline ring.

    3-(3,4-Dimethoxyphenyl)-N-(7-methoxy-2-quinolyl)propanamide: Has a different substitution pattern on the quinoline ring.

Uniqueness

3-(3,4-Dimethoxyphenyl)-N-(7-methoxy-3-quinolyl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activities or properties.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(7-methoxyquinolin-3-yl)propanamide

InChI

InChI=1S/C21H22N2O4/c1-25-17-7-6-15-11-16(13-22-18(15)12-17)23-21(24)9-5-14-4-8-19(26-2)20(10-14)27-3/h4,6-8,10-13H,5,9H2,1-3H3,(H,23,24)

InChI Key

KUHRGUQZKWSFNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.